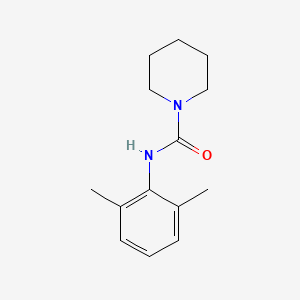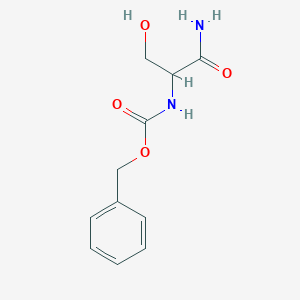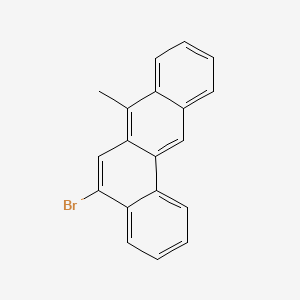
5-Bromo-7-methyltetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyltetraphene is an organic compound with the molecular formula C19H13Br It is a derivative of tetraphene, a polycyclic aromatic hydrocarbon, with a bromine atom and a methyl group substituted at the 5th and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyltetraphene typically involves the bromination of 7-methyltetraphene. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyltetraphene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted tetraphenes depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of this compound.
Reduction Reactions: The major product is 7-methyltetraphene.
Scientific Research Applications
5-Bromo-7-methyltetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyltetraphene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the polycyclic aromatic structure play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Another brominated aromatic compound with potential biological activities.
7-Methyltetraphene: The parent compound without the bromine substitution.
5-Bromo-2-methyltetraphene: A positional isomer with different substitution patterns.
Uniqueness
5-Bromo-7-methyltetraphene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
81830-48-0 |
|---|---|
Molecular Formula |
C19H13Br |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
5-bromo-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Br/c1-12-14-7-3-2-6-13(14)10-18-15-8-4-5-9-16(15)19(20)11-17(12)18/h2-11H,1H3 |
InChI Key |
MYGCBDBXUBMXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


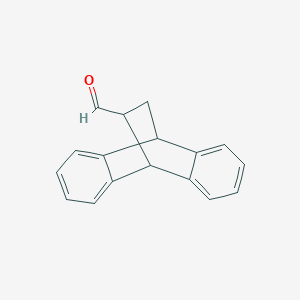
![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
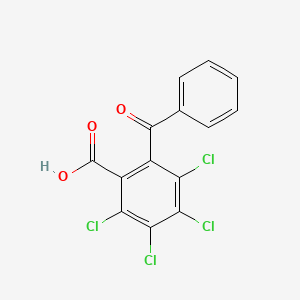

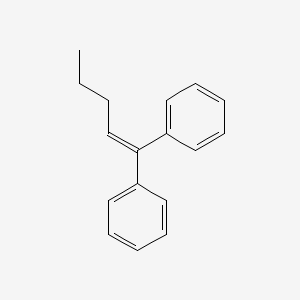
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)





